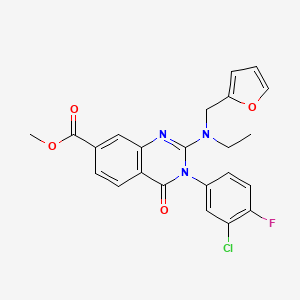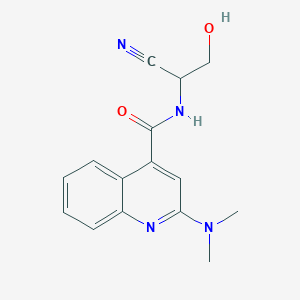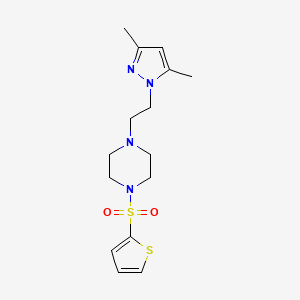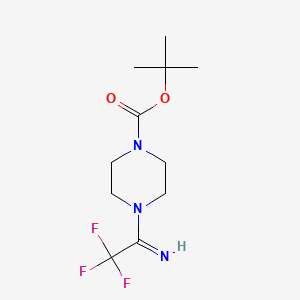
Methyl 3-(3-chloro-4-fluorophenyl)-2-(ethyl(furan-2-ylmethyl)amino)-4-oxo-3,4-dihydroquinazoline-7-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Methyl 3-(3-chloro-4-fluorophenyl)-2-(ethyl(furan-2-ylmethyl)amino)-4-oxo-3,4-dihydroquinazoline-7-carboxylate is a useful research compound. Its molecular formula is C23H19ClFN3O4 and its molecular weight is 455.87. The purity is usually 95%.
BenchChem offers high-quality Methyl 3-(3-chloro-4-fluorophenyl)-2-(ethyl(furan-2-ylmethyl)amino)-4-oxo-3,4-dihydroquinazoline-7-carboxylate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 3-(3-chloro-4-fluorophenyl)-2-(ethyl(furan-2-ylmethyl)amino)-4-oxo-3,4-dihydroquinazoline-7-carboxylate including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Characterization
The research by Fujita et al. (1997) explored the one-step furan ring formation, leading to the synthesis of furo[3,2-h]quinolones. This regioselective cyclization is rationalized by the Hard and Soft Acids and Bases principle, showcasing a method to create similar compounds (Fujita et al., 1997).
Riadi et al. (2021) described an efficient process for preparing a new quinazolinone-based derivative, showing potent cytotoxic activity against various cancer cell lines and inhibitory activity towards VEGFR-2 and EGFR tyrosine kinases, indicating its potential as an anti-cancer agent (Riadi et al., 2021).
Biological Evaluation
A study on the tosylate salts of the anticancer drug lapatinib, which shares structural similarities, highlighted the importance of nonbonded interactions in the solid state, which could correlate to the physicochemical properties of drug products (Ravikumar et al., 2013).
Kuramoto et al. (2003) discovered a novel antibacterial 8-chloroquinolone with a distorted orientation of the N1-(5-amino-2,4-difluorophenyl) group, showing extremely potent antibacterial activities, which could suggest a similar potential for the compound if structurally and functionally related (Kuramoto et al., 2003).
Miscellaneous Applications
Fathala and Pazdera (2017) detailed the synthesis of methyl 2-[(1,2-dihydro-4-hydroxy-2-oxo-1-phenylquinolin-3-yl) carbonylamino] alkanoates, a process that might be applicable for creating derivatives of the specified compound for various scientific research applications (Fathala & Pazdera, 2017).
Gaber et al. (2021) synthesized new quinoline derivatives to test their anticancer effect against the MCF-7 cell line, which suggests that similar structural compounds could also be synthesized and evaluated for their therapeutic potential (Gaber et al., 2021).
properties
IUPAC Name |
methyl 3-(3-chloro-4-fluorophenyl)-2-[ethyl(furan-2-ylmethyl)amino]-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H19ClFN3O4/c1-3-27(13-16-5-4-10-32-16)23-26-20-11-14(22(30)31-2)6-8-17(20)21(29)28(23)15-7-9-19(25)18(24)12-15/h4-12H,3,13H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BHKDFPVLIDTKKW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CO1)C2=NC3=C(C=CC(=C3)C(=O)OC)C(=O)N2C4=CC(=C(C=C4)F)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H19ClFN3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
455.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[3-(3-Bromopyridin-4-yl)oxypyrrolidin-1-yl]pyrido[2,3-d]pyrimidine](/img/structure/B2637895.png)

![9-(4-ethoxy-3-methoxyphenyl)-2-(4-methoxyphenyl)-5,6,7,9-tetrahydro-[1,2,4]triazolo[5,1-b]quinazolin-8(4H)-one](/img/structure/B2637897.png)





![1-(2-Thia-5-azabicyclo[2.2.1]heptan-5-yl)-2-cyclohexylethanone](/img/structure/B2637909.png)
![diethyl 1-(1-{[(5-chloro-2-methylphenyl)amino]carbonyl}propyl)-1H-1,2,3-triazole-4,5-dicarboxylate](/img/structure/B2637910.png)


![[4-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-1,4-diazepan-1-yl]-(3,6-dichloropyridin-2-yl)methanone](/img/structure/B2637915.png)
